3-Ethylpyridin-2-amine hydrochloride

Lipophilicity Medicinal Chemistry ADME

Medicinal chemistry workflows requiring pyridine building blocks often face solubility mismatches or semi-solid free bases that hinder automation. This hydrochloride salt solves both issues. - **Superior Handling:** Crystalline powder enables automated solid dispensing; avoids sticky or liquid free base. - **Enhanced Solubility:** Aqueous solubility > free base (1.75 mg/mL), reducing DMSO needs in assays. - **Defined Reactivity:** 2-amino-3-ethyl pattern allows predictable 5-bromination (NBS) for rapid scaffold diversification.

Molecular Formula C7H11ClN2
Molecular Weight 158.63
CAS No. 2007910-36-1
Cat. No. B2831680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethylpyridin-2-amine hydrochloride
CAS2007910-36-1
Molecular FormulaC7H11ClN2
Molecular Weight158.63
Structural Identifiers
SMILESCCC1=C(N=CC=C1)N.Cl
InChIInChI=1S/C7H10N2.ClH/c1-2-6-4-3-5-9-7(6)8;/h3-5H,2H2,1H3,(H2,8,9);1H
InChIKeySHLJHFCGMAWMAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethylpyridin-2-amine HCl: Physicochemical & Structural Baseline


3-Ethylpyridin-2-amine hydrochloride is a pyridine-based small-molecule building block with the molecular formula C₇H₁₁ClN₂ and a molecular weight of approximately 158.63–162.63 g/mol . It is the hydrochloride salt of 3-ethylpyridin-2-amine (free base, CAS 42753-67-3), featuring a 3-ethyl substituent on the pyridine ring and a 2-amino group [1]. The compound exists as a white to off-white crystalline powder that exhibits enhanced aqueous solubility relative to its free base, a property that directly influences its handling and utility in medicinal chemistry workflows .

1
Salt Form Hydrochloride salt enables aqueous solubility for buffer-compatible workflows
2
Physical Form Crystalline powder supports precise weighing and automated solid dispensing
3
Substitution Pattern 3-ethyl group enables lipophilicity tuning while retaining hydrogen bonding capacity

3-Ethylpyridin-2-amine HCl vs. Generic 2-Aminopyridines


Simple 2-aminopyridine analogs, including the unsubstituted parent compound, 3-methyl-, or 3-ethyl- free base, exhibit divergent physicochemical and solid-state properties that preclude their interchangeability in synthetic or biological applications. The hydrochloride salt form of 3-ethylpyridin-2-amine demonstrates quantifiably enhanced aqueous solubility relative to the free base, a critical parameter for reaction homogeneity and in vitro assay compatibility . Furthermore, the presence of the 3-ethyl group imparts a lipophilicity (cLogP) that is over threefold greater than that of unsubstituted 2-aminopyridine, directly impacting membrane permeability and binding pocket occupancy in medicinal chemistry campaigns [1]. The following evidence sections quantify these differences across key dimensions relevant to scientific selection.

This Product 3-Ethylpyridin-2-amine HCl: crystalline salt, aqueous soluble, cLogP ~1.81
Free Base May Differ Free base exhibits limited aqueous solubility (~1.75 mg/mL) and may exist as semi-solid, complicating accurate handling and assay preparation.
This Product 3-Ethyl substitution: elevated lipophilicity with unchanged PSA (38.91 Ų)
Unsubstituted 2-Aminopyridine May Differ Unsubstituted 2-aminopyridine has over threefold lower cLogP (~0.48–0.66), which may shift membrane permeability and binding pocket occupancy in medicinal chemistry assays.
This Product Defined 2-amino-3-ethyl regiochemistry enables predictable electrophilic substitution
Other Pyridine Isomers May Differ Differently substituted 2-aminopyridines may not replicate the regioselective bromination pattern, altering synthetic diversification pathways.

3-Ethylpyridin-2-amine HCl: Comparative Evidence


Lipophilicity Comparison: 3-Ethyl vs. 2-Aminopyridine

The calculated partition coefficient (cLogP) of 3-ethylpyridin-2-amine (free base) is 1.81, which is substantially higher than that of unsubstituted 2-aminopyridine (cLogP ≈ 0.48–0.66) [1][2]. This threefold increase in lipophilicity is directly attributable to the 3-ethyl substitution and predicts improved passive membrane permeability and enhanced occupancy of hydrophobic binding pockets.

Lipophilicity: 3-Ethyl vs. 2-Aminopyridine
Cross-study comparable
cLogP 1.81 vs. 0.48–0.66
Δ ≈ 1.15–1.33 log units
Supports permeability scaffold selection for CNS or intracellular target studies
Calculated values from MolBase and Sielc databases
Lipophilicity Medicinal Chemistry ADME

Aqueous Solubility: Hydrochloride Salt vs. Free Base

3-Ethylpyridin-2-amine hydrochloride is reported to be freely soluble in water, whereas the free base exhibits limited aqueous solubility (estimated at 1.75 mg/mL; 0.0143 mol/L) . The hydrochloride salt form thus provides a distinct advantage in experimental workflows requiring aqueous media, such as high-throughput screening, biophysical assays, or aqueous-phase chemical reactions.

Aqueous Solubility: Salt vs. Free Base
Data to verify
HCl salt: freely soluble
Free base: ~1.75 mg/mL
Supports aqueous assay workflow fit without co-solvents
Vendor-reported; independent solubility verification recommended
Solubility Formulation In Vitro Assays

Crystallinity and Physical Form: Salt vs. Free Base

3-Ethylpyridin-2-amine hydrochloride is obtained as a white to off-white crystalline powder, with its identity and purity readily confirmed by X-ray powder diffraction (XRPD) and spectroscopic methods [1]. In contrast, the free base can exist as a semi-solid or liquid at room temperature, complicating accurate weighing and long-term storage. The crystalline nature of the hydrochloride salt facilitates reproducible handling and precise stoichiometry in synthesis.

Crystallinity: Salt vs. Free Base
Class-level inference
Crystalline powder vs. semi-solid/liquid at RT
Supports solid-handling reproducibility and precise stoichiometry
Vendor-reported physical descriptions; XRPD confirmation available
Crystallography Solid State Quality Control

Regiochemical Utility: 2-Amino-3-ethyl Substitution

The specific 2-amino-3-ethyl substitution pattern on the pyridine ring provides a unique handle for regioselective functionalization. In a reported synthetic procedure, 3-ethylpyridin-2-amine was brominated at the 5-position using NBS in 1,4-dioxane/water, demonstrating predictable reactivity orthogonal to other pyridine isomers . This regiochemical specificity is not achievable with unsubstituted or differently substituted 2-aminopyridines.

Regiochemical Utility
Method context
5-bromination with NBS in 1,4-dioxane/water at 0°C
Supports regioselective diversification for SAR library synthesis
Reported synthetic procedure; site-specificity may require confirmation
Synthetic Chemistry Building Block Regioselectivity

LogP Comparison: 3-Ethyl vs. 3-Methyl vs. Unsubstituted

A systematic comparison of calculated LogP values reveals a clear trend: 2-aminopyridine (cLogP ≈ 0.48–0.66) < 3-methylpyridin-2-amine (cLogP ≈ 1.2) < 3-ethylpyridin-2-amine (cLogP 1.61–1.81) [1]. Each methylene unit increases lipophilicity by approximately 0.4–0.6 log units. This predictable modulation allows scientists to fine-tune physicochemical properties by selecting the appropriate alkyl substitution.

LogP Trend: 3-Ethyl vs. 3-Methyl vs. Unsubstituted
Cross-study comparable
cLogP: 0.48–0.66 → ~1.2 → 1.61–1.81
Δ ≈ 0.4–0.6 per CH₂
Supports rational LogP tuning by alkyl substitution selection
Calculated values from Chemsrc, MolBase, and Sielc databases
Structure-Activity Relationship Drug Design Lipophilicity

PSA & Hydrogen Bonding: 3-Ethyl vs. 2-Aminopyridine

3-Ethylpyridin-2-amine possesses a polar surface area (PSA) of 38.91 Ų, identical to unsubstituted 2-aminopyridine [1][2]. Both compounds contain one hydrogen bond donor and two hydrogen bond acceptors. Thus, the ethyl substitution enhances lipophilicity without sacrificing hydrogen bonding capacity or increasing PSA, a desirable combination for balancing permeability and solubility.

PSA & H-Bonding: 3-Ethyl vs. 2-Aminopyridine
Cross-study comparable
PSA 38.91 Ų, HBD=1, HBA=2 (identical for both)
Supports permeability-solubility balance review for lead optimization
Calculated values from MolBase and PubChem
Drug Likeness Physicochemical Properties ADME

3-Ethylpyridin-2-amine HCl: Application Scenarios


CNS & Intracellular Lead Optimization

The 1.8-fold higher cLogP of 3-ethylpyridin-2-amine relative to 2-aminopyridine [1] makes it a preferred core scaffold for programs targeting the central nervous system or intracellular enzymes. The enhanced lipophilicity, combined with unchanged PSA, predicts improved passive permeability while maintaining solubility, a balance essential for brain penetration or cell membrane crossing .

Aqueous Solubility for HTS & Biophysical Assays

The hydrochloride salt form provides aqueous solubility that is qualitatively superior to the free base (1.75 mg/mL) [1]. This property enables direct dissolution in assay buffers without DMSO or surfactants, reducing solvent interference in biochemical and cell-based screens. Procurement of the salt form eliminates the need for in-house salt formation and characterization, saving time and ensuring batch-to-batch consistency .

Solid-Phase Synthesis & Automated Workflows

The crystalline powder nature of 3-ethylpyridin-2-amine hydrochloride [1] facilitates accurate dispensing via automated solid-handling systems. Unlike the semi-solid or liquid free base, the salt can be reliably weighed and transferred, improving reproducibility in parallel synthesis and library production .

Regioselective Functionalization for SAR

The defined 2-amino-3-ethyl pattern enables predictable regioselective modifications, such as 5-bromination with NBS [1]. This synthetic predictability is valuable for medicinal chemists aiming to rapidly diversify the pyridine core while maintaining the key 3-ethyl substitution that imparts favorable physicochemical properties .

Application
Selection Property
Validation Focus
CNS and intracellular target studies
Lipophilicity-to-PSA balance with 3-ethyl substitution
Permeability assay context and cell-membrane crossing review
Aqueous-phase HTS and biophysical assays
Hydrochloride salt aqueous solubility
Buffer compatibility and solvent-interference reduction review
Automated solid-phase synthesis workflows
Crystalline powder physical form
Automated dispensing accuracy and batch-to-batch reproducibility
Regioselective SAR diversification
2-amino-3-ethyl regiochemical pattern
Electrophilic substitution predictability at the 5-position

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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